molecular formula C11H13ClIN3O B12977560 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

Cat. No.: B12977560
M. Wt: 365.60 g/mol
InChI Key: SZGBZOGVYVMDIM-UHFFFAOYSA-N
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Description

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro and iodo substitution on the pyrazolo[1,5-a]pyrimidine ring, as well as a methylpropan-1-ol group. Compounds of this family are known for their diverse biological and chemical properties, making them valuable in various scientific research fields.

Preparation Methods

The synthesis of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of chloro and iodo groups: Halogenation reactions are employed to introduce the chloro and iodo substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

    Attachment of the methylpropan-1-ol group: This step involves the functionalization of the pyrazolo[1,5-a]pyrimidine core with the methylpropan-1-ol group through suitable coupling reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the iodo group to a simpler substituent.

    Substitution: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and iodo substituents, as well as the pyrazolo[1,5-a]pyrimidine core, play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

  • 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
  • 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine
  • 4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-a][1,3,5]triazine

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H13ClIN3O

Molecular Weight

365.60 g/mol

IUPAC Name

2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H13ClIN3O/c1-6-9(13)10-14-7(11(2,3)5-17)4-8(12)16(10)15-6/h4,17H,5H2,1-3H3

InChI Key

SZGBZOGVYVMDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1I)C(C)(C)CO)Cl

Origin of Product

United States

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